N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
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Overview
Description
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole core linked to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4,6-dichloro-3-methylbenzothiazole with thiophene-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
In industry, this compound is explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-3-methylbenzothiazole: Shares the benzothiazole core but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the benzothiazole core.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is unique due to its combination of a benzothiazole core and a thiophene ring. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and materials science .
Biological Activity
N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves the condensation of 4,6-dichloro-3-methylbenzothiazole with thiophene-2-carboxylic acid derivatives. The reaction is generally conducted under controlled conditions using solvents such as dimethylformamide (DMF) or acetic acid to enhance yield and purity. The following table summarizes key synthetic routes:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4,6-Dichloro-3-methylbenzothiazole + Thiophene-2-carboxylic acid | DMF, reflux | High |
2 | Condensation with catalyst | Elevated temperature | Optimized |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects. The compound may act through the following mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial and antifungal properties.
- Anticancer Potential : In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of this compound:
Antimicrobial Activity
A study published in PMC highlighted the compound's in vitro effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) was determined for multiple organisms:
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Candida albicans | 30 |
These results indicate that the compound possesses significant antimicrobial properties comparable to standard antibiotics.
Anticancer Activity
In a series of cytotoxicity assays against human cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound exhibited selective cytotoxicity:
Cell Line | EC50 (ng/mL) |
---|---|
MDA-MB-231 | 28 |
SK-Hep-1 | 32 |
WI-38 (normal) | >300 |
These findings suggest that this compound may selectively target cancer cells while sparing normal cells.
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-17-11-8(15)5-7(14)6-10(11)20-13(17)16-12(18)9-3-2-4-19-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRBQYNGHDGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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